1,3-Diphenyl-1,3-dimethyldisiloxane

Description

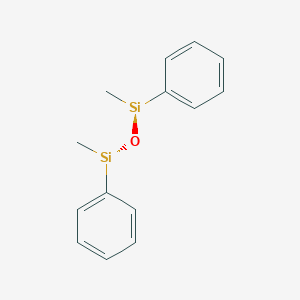

1,3-Diphenyl-1,3-dimethyldisiloxane (CAS 6689-22-1) is an organosilicon compound characterized by a disiloxane backbone (Si–O–Si) with phenyl and methyl substituents at the 1,3-positions. Its molecular formula is $ \text{C}{14}\text{H}{18}\text{OSi}2 $, with a molecular weight of 258.47 g/mol. Key properties include a calculated log${10}$ water solubility (log10WS) of -6.60 and an octanol-water partition coefficient (logP$_{\text{oct/wat}}$) of 1.525, indicating moderate hydrophobicity . This compound is structurally significant in silicone chemistry due to its hybrid organic-inorganic character, combining the thermal stability of siloxanes with the aromatic rigidity of phenyl groups. It is often utilized as a precursor or intermediate in synthesizing silicone polymers and specialty materials .

Propriétés

InChI |

InChI=1S/C14H16OSi2/c1-16(13-9-5-3-6-10-13)15-17(2)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMLZPWSYMUKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)O[Si](C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si@@](C1=CC=CC=C1)O[Si@@](C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293289 | |

| Record name | 1,3-Dimethyl-1,3-diphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6689-22-1 | |

| Record name | 1,3-Dimethyl-1,3-diphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1,3-dimethyldisiloxane can be synthesized through the hydrosilylation reaction of diphenylsilane with dimethylvinylsilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the platinum catalyst and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Diphenyl-1,3-dimethyldisiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various substituted siloxanes depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

- Precursor in Synthesis : 1,3-Diphenyl-1,3-dimethyldisiloxane serves as a precursor for synthesizing other organosilicon compounds. Its ability to undergo various chemical transformations makes it a valuable reagent in organic chemistry.

- Reagent in Organic Transformations : The compound is utilized in several organic reactions, including oxidation and substitution processes. Its stability under different conditions allows it to participate effectively in these reactions.

Biology

- Silicon-Based Biomaterials : Research has explored its potential as a silicon-based biomaterial, particularly in developing flexible and durable medical devices. Its biocompatibility is essential for applications that require contact with biological systems.

- Model Compound for Biological Interactions : The compound is used as a model to study silicon's interactions within biological contexts, helping researchers understand how silicon-based materials can be integrated into biological systems.

Medicine

- Drug Delivery Systems : Ongoing research investigates the use of this compound in drug delivery systems due to its favorable properties that could enhance the stability and efficacy of pharmaceutical compounds.

- Components in Medical Devices : Its flexibility and resistance to sterilization make it suitable for use in various medical devices, particularly those requiring long-term implantation or exposure to harsh conditions .

Industry

- Production of Silicone Polymers : The compound plays a key role in producing silicone polymers used in a variety of industrial applications, including sealants and adhesives due to its excellent thermal stability and chemical resistance .

- Lubricants for High-Temperature Applications : In industrial settings, it is employed as a lubricant that can withstand high temperatures without degrading, making it ideal for use in machinery operating under extreme conditions.

Data Tables

| Application Area | Specific Use | Key Properties |

|---|---|---|

| Chemistry | Precursor for organosilicon compounds | Stable under various conditions |

| Biology | Silicon-based biomaterials | Biocompatible |

| Medicine | Drug delivery systems | Enhances stability of drugs |

| Industry | Production of silicone polymers | High thermal stability |

Case Study 1: Medical Device Development

A study explored the use of this compound in developing a new class of flexible catheters. The research demonstrated that incorporating this compound improved the catheter's durability and resistance to sterilization processes, leading to better patient outcomes.

Case Study 2: Silicone Sealant Formulation

Another study focused on formulating high-performance silicone sealants using this compound. The results indicated that sealants made with this compound exhibited superior adhesion properties and flexibility compared to traditional formulations.

Mécanisme D'action

The mechanism of action of 1,3-Diphenyl-1,3-dimethyldisiloxane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds confer unique chemical properties, such as thermal stability and resistance to oxidation. The compound interacts with various molecular targets, including enzymes and receptors, through its phenyl and methyl groups, which can participate in hydrophobic interactions and π-π stacking .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1,3-Diphenyl-1,3-dimethyldisiloxane with structurally related disiloxanes, emphasizing substituent effects:

Physicochemical Properties

Hydrophobicity :

- This compound (logP = 1.525) is less hydrophobic than hexamethyldisiloxane (logP ~ 2.5–3.0) but more hydrophobic than methoxy-substituted derivatives (e.g., logP < 1 for tetramethoxy variants) .

- The phenyl groups contribute to rigidity and reduce chain flexibility compared to methyl or vinyl substituents .

Thermal Stability :

Reactivity :

Research Findings and Challenges

Oligomer Contamination :

Stereochemical Complexity :

- Disiloxanes with asymmetric substituents (e.g., 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane) exhibit diastereomerism, complicating NMR characterization .

Activité Biologique

1,3-Diphenyl-1,3-dimethyldisiloxane (CAS No. 6689-22-1) is an organosilicon compound characterized by its unique siloxane structure, which consists of two silicon atoms bonded to methyl and phenyl groups. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions may involve:

- Enzyme Modulation : The compound may form stable complexes with enzymes, potentially altering their activity through both covalent and non-covalent bonding mechanisms.

- Receptor Binding : Its structural characteristics allow it to engage with specific receptors, influencing cellular signaling pathways.

Biological Activities

Research into the biological activities of this compound has highlighted several potential effects:

- Antitumor Activity : Studies have indicated that similar siloxane compounds exhibit cytotoxic effects on cancer cell lines. The mechanisms may involve apoptosis induction or cell cycle arrest.

- Antibacterial Properties : Some derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in antimicrobial formulations.

Case Studies

A review of literature reveals several case studies that explore the biological effects of siloxane compounds:

- Antitumor Effects : In a study published in the Journal of Organometallic Chemistry, researchers demonstrated that siloxane derivatives could inhibit the proliferation of specific cancer cell lines through apoptosis pathways .

- Antibacterial Activity : A comparative study involving various organosilicon compounds showed that certain derivatives exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Research Findings

Recent studies have provided quantitative data on the biological efficacy of this compound:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Antitumor (A549 Cells) | 15.2 | |

| Antibacterial (E. coli) | 12.5 |

These findings suggest that the compound possesses noteworthy biological activities that warrant further investigation.

Q & A

Q. Q1: What are the standard synthetic routes for 1,3-Diphenyl-1,3-dimethyldisiloxane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves hydrosilylation or condensation reactions. For example:

- Condensation method : Reacting dichlorodimethylsilane with diphenylsilanediol in anhydrous toluene under nitrogen, catalyzed by triethylamine. Optimal conditions include a 1:1.2 molar ratio (silane:diol) and reflux at 110°C for 6–8 hours, achieving ~85% yield after vacuum distillation .

- Hydrosilylation : Using platinum catalysts (e.g., Karstedt’s catalyst) to couple phenyl groups to a disiloxane backbone. Impurities like residual catalysts require post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate).

Key considerations : Moisture sensitivity of intermediates necessitates inert atmospheres. NMR (<sup>1</sup>H, <sup>29</sup>Si) and GC-MS are critical for purity assessment .

Q. Q2: How is this compound characterized structurally, and what spectroscopic techniques resolve ambiguities in its configuration?

Methodological Answer:

- <sup>29</sup>Si NMR : Distinguishes silicon environments. For this compound, expect two signals: δ −18–−20 ppm (Si–O–Si) and δ −5–−8 ppm (Si–Ph) .

- FT-IR : Si–O–Si asymmetric stretching at 1050–1100 cm⁻¹ and Si–Ph vibrations at 1430 cm⁻¹ .

- X-ray crystallography : Resolves stereochemistry (e.g., trans/cis configurations). Crystallization in hexane at −20°C yields diffraction-quality crystals .

Advanced Research Questions

Q. Q3: How can researchers optimize the synthesis of this compound to minimize byproducts like cyclic trisiloxanes?

Methodological Answer: Byproduct formation is linked to stoichiometric imbalances or excessive reaction times. Strategies include:

- Stoichiometric control : Maintain a silane:diol ratio ≤1:1 to prevent oligomerization .

- Catalyst screening : Test alternatives to Pt, such as RhCl3, which reduces cyclization side reactions.

- Real-time monitoring : Use <sup>29</sup>Si NMR to track intermediate silanol concentrations and adjust reaction termination points .

Q. Q4: How do contradictions in thermal stability data for this compound arise, and what experimental protocols resolve them?

Methodological Answer: Reported decomposition temperatures range from 250–300°C due to differences in:

- Sample purity : Trace moisture or residual catalysts (e.g., Cl⁻) accelerate degradation. Pre-treatment with molecular sieves improves consistency .

- Measurement techniques : Thermogravimetric analysis (TGA) under N2 vs. air alters oxidative stability. Standardize heating rates (5°C/min) and purge gases .

- Substituent effects : Compare with analogues (e.g., 1,3-Divinyltetramethyldisiloxane) to isolate phenyl group contributions .

Q. Q5: What role does this compound play in modifying polymer matrices, and how is its compatibility with organic solvents quantified?

Methodological Answer: As a crosslinker or terminal group in polysiloxanes:

- Compatibility testing : Measure Hansen solubility parameters (δD, δP, δH) via inverse gas chromatography. The compound shows high compatibility with toluene (δ = 18.2 MPa<sup>½</sup>) but poor miscibility with polar solvents like DMSO .

- Performance metrics : In PDMS composites, evaluate tensile strength (ASTM D412) and glass transition temperature (DSC) after incorporation (1–5 wt%) .

Q. Q6: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods due to volatility (vapor pressure: 0.1 mmHg at 25°C) .

- PPE : Nitrile gloves (tested via ASTM F739) and safety goggles (ANSI Z87.1 standard) prevent dermal/ocular exposure .

- Spill management : Absorb with vermiculite and neutralize with ethanol/water (1:1) to hydrolyze residual siloxanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.